[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
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Description
Synthesis Analysis
The synthesis of related piperidine compounds involves various chemical reactions, often starting with a base piperidine structure that is modified through reactions like Mannich condensation, reductive amination, or substitution reactions. For example, similar compounds have been synthesized by condensing diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides in the presence of bases like triethylamine, indicating a general approach for synthesizing piperidine derivatives (Prasad et al., 2008).
Molecular Structure Analysis
Molecular structure analysis typically involves X-ray crystallography, NMR, and computational modeling. The structures of piperidine derivatives are characterized by their crystalline form, bond lengths, and angles. For instance, the piperidine ring often adopts a chair conformation, a common characteristic for six-membered cyclic compounds, providing stability to the molecule's overall structure (Girish et al., 2008).
Scientific Research Applications
Neuroleptic Agents
A study on neuroleptic pharmacophores identified compounds with a phenyl-4-piperidinylmethanone moiety showing potent neuroleptic activity, suggesting their utility in treating conditions like schizophrenia. These compounds demonstrated significant effects in blocking d-amphetamine lethality and suppressing conditioned avoidance behavior in animal models, highlighting their potential as long-acting neuroleptic agents (Boswell et al., 1978).
Anticonvulsant and Antinociceptive Activity
Research into N-Mannich bases derived from 3-methyl-3-phenyl- and 3,3-dimethyl-succinimides showed these compounds to possess anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Notably, some of these derivatives displayed protection against electrically induced seizures in rats, with additional in vitro studies suggesting inhibition of NaV1.2 sodium channel currents, providing a potential mechanism for their effects (Kamiński et al., 2013).
Antimicrobial Agents
Novel derivatives of 5,6-dimethoxy-1-indanone, synthesized via Schiff’s base formation and cyclization, have been explored for antimicrobial activity. These compounds demonstrated promising antibacterial activity in screenings, suggesting their potential use as antimicrobial agents. The structure-activity relationship (SAR) studies underlying these derivatives could provide insights into designing more effective antimicrobial compounds (Patel et al., 2018).
Antihypertensive Activity
Stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles were synthesized and evaluated for their antihypertensive activity. Findings indicated that the pharmacological activity differed between the optical isomers, with (+) isomers generally showing more potent hypotensive actions and alpha-adrenergic blocking activities. This research underscores the importance of stereochemistry in the development of antihypertensive drugs (Kasuya et al., 1983).
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-12-11-17(15-21(20)29-2)22-19(23(27)25-13-7-4-8-14-25)16-26(24-22)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAKIHNFPJZNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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